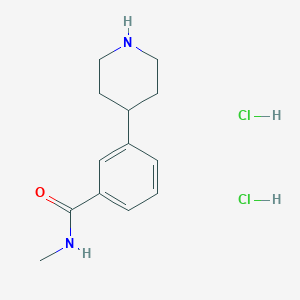
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride, AldrichCPR
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is a chemical compound with significant applications in scientific research and industry. It is a derivative of benzamide and contains a piperidine ring, which is a six-membered heterocyclic compound containing nitrogen. This compound is often used in the synthesis of various pharmaceuticals and as a reagent in chemical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride typically begins with piperidine and benzamide derivatives.
Reaction Steps: The compound can be synthesized through a series of reactions including amide formation, methylation, and hydrochloride salt formation.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions are common, where different functional groups can replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in organic synthesis and chemical research.
Biology: The compound is used in biological studies to understand molecular interactions and pathways.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs with potential therapeutic applications.
Industry: The compound finds applications in the production of various chemical products and materials.
作用机制
The mechanism by which N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and physiological responses.
相似化合物的比较
N-Methyl-3-(piperidin-4-yl)benzamide dihydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives, N-Methyl-N-(piperidin-4-yl)methanesulfonamide, and other benzamide derivatives.
Uniqueness: The presence of the piperidine ring and the specific substitution pattern on the benzamide moiety contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-methyl-3-piperidin-4-ylbenzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.2ClH/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10;;/h2-4,9-10,15H,5-8H2,1H3,(H,14,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBIINDDMDXZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
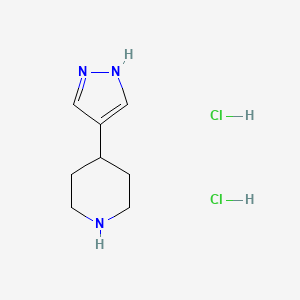
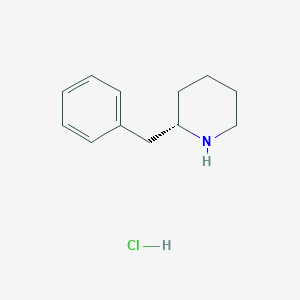
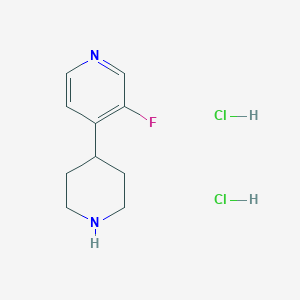

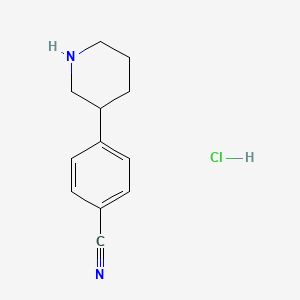
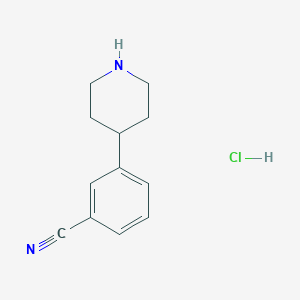
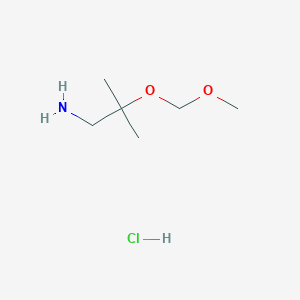
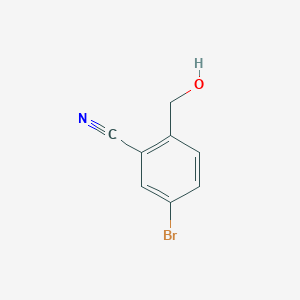
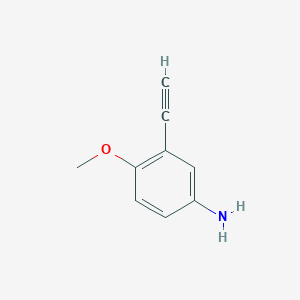

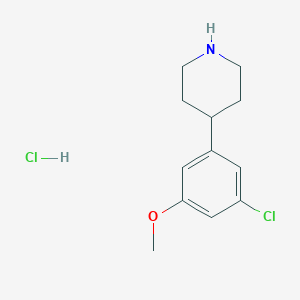
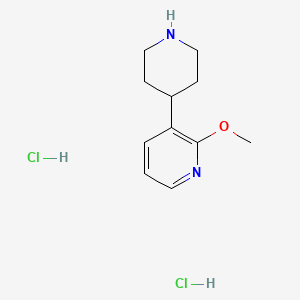
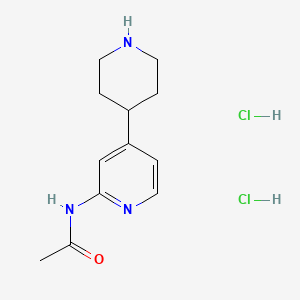
dimethyl-](/img/structure/B8072471.png)
